3-(2,6-Difluoro-phenoxy)-azetidine hydrochloride
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Overview
Description
3-(2,6-Difluoro-phenoxy)-azetidine hydrochloride is a chemical compound that features a phenoxy group substituted with two fluorine atoms at the 2 and 6 positions, attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluoro-phenoxy)-azetidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorophenol and azetidine.
Formation of Intermediate: 2,6-difluorophenol is reacted with a suitable azetidine derivative under controlled conditions to form the intermediate 3-(2,6-difluoro-phenoxy)-azetidine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Temperature Control: Maintaining an optimal temperature range to facilitate the reaction.
Catalysts: Using catalysts to enhance the reaction rate.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluoro-phenoxy)-azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy ketones, while reduction could produce phenoxy alcohols.
Scientific Research Applications
3-(2,6-Difluoro-phenoxy)-azetidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in developing anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in creating advanced materials with specific properties, such as enhanced thermal stability and electrical conductivity.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluoro-phenoxy)-azetidine hydrochloride involves its interaction with specific molecular targets. The phenoxy group and azetidine ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Difluoro-phenoxy)-propanenitrile
- 3-Chloro-2,6-difluorophenol
- 4-(2,6-Difluoro-phenoxy)-benzaldehyde
Uniqueness
3-(2,6-Difluoro-phenoxy)-azetidine hydrochloride is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(2,6-difluorophenoxy)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-7-2-1-3-8(11)9(7)13-6-4-12-5-6;/h1-3,6,12H,4-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJAEZJEHAUARH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=CC=C2F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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